![molecular formula C15H15N5O B10992500 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10992500.png)
1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
- The compound’s chemical formula is C₁₈H₁₆N₆O, and its systematic name reflects its substituents.
- It has potential applications in medicinal chemistry due to its structural features.
1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide: is a complex organic compound with a unique structure. It combines a pyrazole core with a carboxamide group and an additional methyl substitution.
Preparation Methods
- The synthesis of this compound involves a three-step procedure:
Buchwald–Hartwig Arylamination: Starting from a suitable precursor, a Buchwald–Hartwig coupling reaction is performed with benzophenone imine. This step introduces the pyrazole ring.
Nucleophilic Aromatic Substitution: A highly regioselective nucleophilic aromatic substitution follows, leading to the final product.
Characterization: The compound’s structure is confirmed using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (ATR-IR). Single crystal X-ray diffraction provides crystallographic data.
Chemical Reactions Analysis
1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide: may undergo various reactions:
Common Reagents: Reagents like reducing agents, nucleophiles, and oxidizing agents are relevant.
Major Products: The products depend on the specific reaction conditions.
Scientific Research Applications
Anticancer Activity
Recent studies highlight the potential anticancer properties of pyrazole derivatives, including 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity against Cancer Cell Lines : In a study, derivatives were screened against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. The results showed promising IC50 values indicating effective growth inhibition (IC50 values ranged from 0.39 µM to 49.85 µM depending on the specific derivative) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 0.39 |
Compound B | NCI-H460 | 0.46 |
Compound C | SF-268 | 31.5 |
Anti-inflammatory Properties
Pyrazole derivatives are also being investigated for their anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. Compounds similar to this compound have been shown to reduce inflammation markers in vitro .
Pesticide Development
The pyrazole moiety has been explored for developing novel pesticides due to its ability to disrupt biological processes in pests. Research indicates that pyrazole-based compounds can act as effective insecticides and fungicides, targeting specific biochemical pathways in pests without affecting non-target species .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly influence their efficacy and selectivity against target diseases or pests.
Case Studies on Derivatives
Several case studies have documented the synthesis and evaluation of pyrazole derivatives:
- Synthesis of Novel Derivatives : Researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties through in vitro assays, demonstrating that modifications can enhance potency .
- Evaluation of Antifungal Activity : A study assessed new pyrazole-tetrazole hybrid compounds for antifungal activity against strains like Aspergillus niger, showing promising results that could lead to new agricultural applications .
Mechanism of Action
MPS1 Inhibition: The compound likely exerts its effects by inhibiting MPS1 kinase. MPS1 plays a crucial role in cell division and spindle assembly checkpoint control.
Cysteine Binding: It may form a covalent bond with a rare cysteine residue in the hinge region of MPS1.
Comparison with Similar Compounds
Uniqueness: Its distinct structure sets it apart from related compounds.
Similar Compounds: Other pyrazole-based kinase inhibitors, such as N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine , serve as reference points.
Biological Activity
Introduction
1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C13H14N4O |
Molecular Weight | 242.28 g/mol |
CAS Number | 1216004-18-0 |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process generally includes:
- Formation of the Pyrazole Core : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Introduction of phenyl and methyl groups through electrophilic substitution.
- Carboxamide Formation : Final conversion to the carboxamide form through acylation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can effectively inhibit the proliferation of various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 10 to 20 µM .
- Another investigation reported that structural modifications in pyrazole compounds could enhance their cytotoxicity against colorectal and lung cancer cells .
- In Vivo Studies :
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases.
Antimicrobial Activity
Research has explored the antimicrobial effects of pyrazole derivatives against various pathogens:
- Some studies indicated moderate antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Gibberella zeae, with certain derivatives achieving over 50% inhibition at concentrations of 100 µg/mL .
Structure–Activity Relationship (SAR)
The biological activity of pyrazole compounds is closely related to their structural features. Key factors influencing activity include:
- Substituents on the Pyrazole Ring : Different substituents can significantly alter potency and selectivity.
- Positioning of Functional Groups : The location of methyl and phenyl groups affects interaction with biological targets.
Table: Structure–Activity Correlation
Compound Structure | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity | Antifungal Activity |
---|---|---|---|
1-methyl-N-(1-methyl-pyrazol) | 10–20 | Moderate | Moderate |
Substituted variants | Varies (5–30) | High | Low |
Properties
Molecular Formula |
C15H15N5O |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-methyl-N-(1-methylpyrazol-4-yl)-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-19-10-12(9-16-19)17-15(21)14-8-13(18-20(14)2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,21) |
InChI Key |
DISYDYSDBCLODN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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